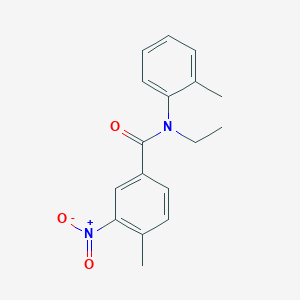

N-ethyl-4-methyl-N-(2-methylphenyl)-3-nitrobenzamide

Description

N-ethyl-4-methyl-N-(2-methylphenyl)-3-nitrobenzamide is a nitrobenzamide derivative characterized by a benzamide core substituted with a nitro group at the 3-position, an ethyl group, a 4-methyl group, and a 2-methylphenyl moiety on the nitrogen atom. Its synthesis likely involves coupling a 3-nitrobenzoyl chloride with N-ethyl-4-methyl-2-methylphenylamine, a standard approach for benzamide derivatives .

Properties

IUPAC Name |

N-ethyl-4-methyl-N-(2-methylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-4-18(15-8-6-5-7-12(15)2)17(20)14-10-9-13(3)16(11-14)19(21)22/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZOWQDWYQKJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-N-(2-methylphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a precursor compound followed by amide formation. The nitration step usually requires concentrated nitric acid and sulfuric acid as reagents, while the amide formation can be achieved using ethylamine and appropriate catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-N-(2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-ethyl-4-methyl-N-(2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-N-(2-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ethyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-ethyl-4-methyl-N-(2-methylphenyl)-3-nitrobenzamide can be elucidated by comparing it to analogs in the nitrobenzamide family. Below is a detailed analysis:

Table 1: Structural and Molecular Comparisons

Key Structural Differences and Implications

Substituent Effects on Reactivity and Binding: The sulfinyl-pyridine group in the CGRP antagonist introduces a polarizable sulfur atom, enhancing hydrogen-bonding capacity compared to the simpler ethyl and methylphenyl groups in the target compound. This likely improves receptor binding affinity.

Steric and Electronic Effects :

- The diphenylmethyl group in N-(diphenylmethyl)-3-methyl-4-nitrobenzamide creates significant steric bulk, which may hinder binding to compact active sites but improve lipid solubility.

- The 3-nitro vs. 4-nitro positional isomerism (e.g., 4-nitro in vs. 3-nitro in the target compound) alters electron distribution, affecting resonance stabilization and reactivity.

Synthetic Pathways :

- Most analogs are synthesized via nucleophilic acyl substitution between benzoyl chlorides and amines (e.g., ). However, the sulfinyl-containing compound in requires additional oxidation steps to introduce the sulfoxide group.

Functional Comparisons

- CGRP Antagonism : The sulfinyl-pyridine analog () demonstrates explicit CGRP receptor antagonism, attributed to its sulfinyl group’s ability to mimic peptide motifs. The target compound lacks this moiety, suggesting lower potency unless the ethyl/methylphenyl groups compensate via hydrophobic interactions .

- Research Applications: Compounds like N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide () are marketed for general research, implying utility in structure-activity relationship (SAR) studies.

Research Tools and Methodologies

Crystallographic software (e.g., SHELXL , ORTEP-3 ) and spectroscopic techniques (NMR, IR ) are critical for characterizing these compounds. For instance, X-ray analysis confirmed the planar geometry of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , a method applicable to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.